molecular formula C17H20N4O3S B2610007 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-42-4

8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2610007
CAS RN: 303973-42-4
M. Wt: 360.43
InChI Key: LLZLKHRQUWGUCX-UHFFFAOYSA-N
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Description

The compound “8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a 2-hydroxypropylsulfanyl group, a 3-methyl group, and a 3-methylphenylmethyl group attached to the purine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring, with the various groups attached at the 8, 3, and 7 positions. The exact 3D structure would depend on the specific orientations of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring is aromatic and thus relatively stable, but the other functional groups could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the purine ring. For example, the presence of the 2-hydroxypropylsulfanyl group might make the compound more polar and thus more soluble in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and effectiveness. If it’s being developed as a drug, for example, future research might focus on clinical trials and potential applications .

properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-5-4-6-12(7-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLKHRQUWGUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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